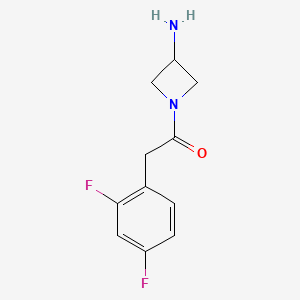
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one
説明
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one, also known as 3-Aminoazetidine-2,4-difluorophenyl (AADF), is an organic compound that is used in various scientific research applications. It is a heterocyclic compound with a five-membered ring structure, consisting of three nitrogen atoms and two carbon atoms. AADF has a wide range of applications in the field of biochemistry and pharmacology, and is used as a building block for the synthesis of a variety of compounds.
科学的研究の応用
AADF has a wide range of applications in the field of biochemistry and pharmacology. It is used as a building block for the synthesis of a variety of compounds, such as heterocyclic compounds, peptides, and amino acids. AADF has also been used in the synthesis of novel inhibitors of HIV-1 protease, and has been studied as a potential therapeutic agent for the treatment of HIV/AIDS. Additionally, AADF has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
作用機序
AADF is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The mechanism of action of AADF involves the binding of the compound to the active site of the enzyme, which results in the inhibition of the enzyme's activity. This inhibition of COX-2 activity leads to a reduction in the production of inflammatory mediators, such as prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
AADF has been studied for its potential biochemical and physiological effects. In vitro studies have shown that AADF can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This inhibition of COX-2 activity leads to a reduction in the production of inflammatory mediators, such as prostaglandins, which are involved in the inflammatory response. Additionally, AADF has been studied for its potential anti-HIV activity, as well as its ability to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
AADF has several advantages and limitations for lab experiments. One advantage is that AADF is a relatively stable compound, and can be stored at room temperature for long periods of time without degradation. Additionally, AADF is commercially available, and can be purchased in bulk quantities. However, AADF is a relatively expensive compound, and its synthesis can be challenging due to the presence of a highly reactive difluorophenyl group.
将来の方向性
There are a number of potential future directions for AADF research. These include further studies into the anti-HIV activity of AADF, as well as its potential as an inhibitor of COX-2. Additionally, further studies into the mechanism of action of AADF, as well as its potential effects on other enzymes, could lead to the development of novel therapeutic agents. Additionally, AADF could be further studied for its potential use in the synthesis of novel compounds, such as peptides and other heterocyclic compounds. Finally, AADF could be studied for its potential use in the development of new drug delivery systems.
特性
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-8-2-1-7(10(13)4-8)3-11(16)15-5-9(14)6-15/h1-2,4,9H,3,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUYHKPPUKPXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



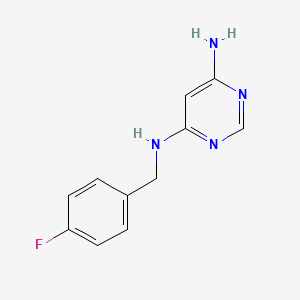
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)
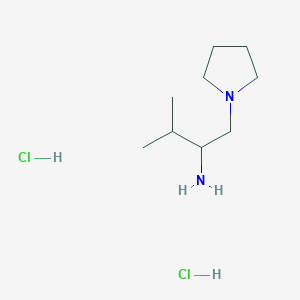
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)
![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)

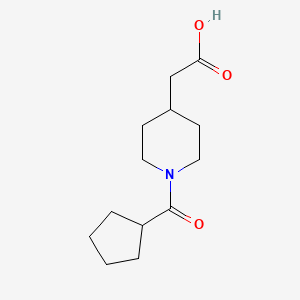
![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)
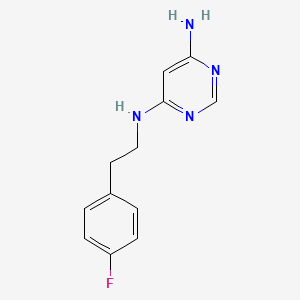

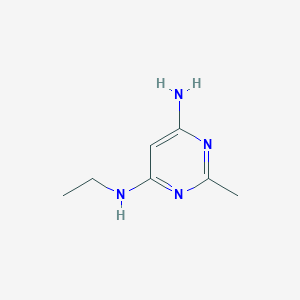

![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)